2-[4-(Trifluoromethyl)phenyl]oxirane
Description
Significance of Oxirane Moieties in Contemporary Chemical Transformations
The oxirane, or epoxide, is a three-membered cyclic ether that stands out in the ether family due to its high reactivity. masterorganicchemistry.com This reactivity stems from significant ring strain, estimated to be around 25 kcal/mol, which makes the ring susceptible to opening under both acidic and basic conditions. masterorganicchemistry.com This property allows for the facile introduction of a 1,2-difunctionalized unit into a molecular structure, a transformation that is fundamental to organic synthesis.
The ring-opening of oxiranes can proceed via nucleophilic attack, leading to a wide array of products. For instance, reaction with water yields diols, with amines produces amino alcohols, and with organometallic reagents like Grignard or organocuprate reagents, it allows for carbon-carbon bond formation. The regioselectivity of the ring-opening is dependent on the reaction conditions and the substitution pattern of the oxirane. In basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom (an SN2-type mechanism). Under acidic conditions, the reaction proceeds via a species with significant carbocationic character, and the nucleophile attacks the more substituted carbon atom. This predictable and versatile reactivity makes oxiranes indispensable intermediates in the synthesis of complex natural products, pharmaceuticals, and polymers.
Impact of the Trifluoromethyl Group on Chemical Reactivity and Biological Activity of Phenyl-Substituted Compounds
The trifluoromethyl (-CF3) group exerts a profound influence on the properties of organic molecules, particularly on phenyl-substituted compounds. mdpi.com Its effects are primarily due to the high electronegativity of fluorine atoms, making the -CF3 group a potent electron-withdrawing substituent with a strong inductive effect. mdpi.com
Key impacts of the trifluoromethyl group include:
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by enzymes. mdpi.com This can increase the half-life of a drug candidate, reducing the required dose. mdpi.com
Increased Lipophilicity : The -CF3 group significantly increases the lipophilicity (fat solubility) of a molecule. mdpi.combeilstein-journals.org This property can enhance the absorption and distribution of a compound in vivo, facilitating its passage through biological membranes. mdpi.com
Modified Biological Activity : By altering the electronic properties of an aromatic ring, the -CF3 group can modulate how a molecule interacts with biological targets like receptors or enzymes. It can serve as a bioisostere for other groups, such as a chlorine atom or a methyl group, while offering unique electronic characteristics. mdpi.comacs.org In some cases, replacing a methyl group with a trifluoromethyl group has been shown to increase biological activity by an order of magnitude, often driven by more favorable electrostatic interactions within the binding site. acs.org
Altered Acidity/Basicity : The strong electron-withdrawing nature of the -CF3 group can significantly increase the acidity of nearby protons or decrease the basicity of adjacent functional groups.
These combined effects have made the introduction of a -CF3 group a widely used strategy in the design of pharmaceuticals and agrochemicals. mdpi.commdpi.com
Academic Research Landscape of 2-[4-(Trifluoromethyl)phenyl]oxirane as a Key Intermediate and Target Molecule
This compound emerges as a molecule of significant synthetic interest, positioned at the intersection of reactive oxirane chemistry and the advantageous properties imparted by the trifluoromethylphenyl group. While extensive academic literature dedicated solely to this specific molecule is not abundant, its importance is evident from its role as a key intermediate in various synthetic applications, as documented in chemical databases and patents. nih.govgoogle.com
The synthesis of this compound can be logically inferred from established methods for epoxidation, such as the reaction of 4-(trifluoromethyl)styrene (B10332) with an oxidizing agent like a peroxyacid (e.g., m-CPBA) or through the use of organocatalysts with hydrogen peroxide. masterorganicchemistry.comacs.org
The primary value of This compound lies in its function as a versatile building block. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring influences the reactivity of the adjacent oxirane. This electronic effect makes the benzylic carbon of the oxirane ring more electrophilic and susceptible to nucleophilic attack. Ring-opening reactions of this epoxide provide a direct route to a variety of 1-phenyl-2-substituted ethanols, where the phenyl ring carries the valuable -CF3 tag. For example, regioselective ring-opening with a nucleophile would predominantly occur at the benzylic position, leading to valuable chiral synthons for more complex molecules. This reactivity profile makes it a crucial precursor for creating libraries of compounds for drug discovery and materials science. Research on structurally similar epoxides, such as 2-phenyloxirane, demonstrates the synthetic utility of such ring-opening reactions. researchgate.netwikipedia.org
The compound is recognized as a key intermediate in the synthesis of more complex molecules, where the trifluoromethylphenyl-ethanol scaffold is a desired structural motif. nih.gov Its utility is highlighted by its appearance in patents related to the synthesis of polyfluorinated compounds and other complex organic structures. google.com
Data Tables
Table 1: Physicochemical Properties of this compound
This table summarizes the key computed properties of the title compound. Data sourced from PubChem. nih.gov
| Property | Value |
| Molecular Formula | C₉H₇F₃O |
| Molecular Weight | 188.15 g/mol |
| Exact Mass | 188.04489933 Da |
| XLogP3 | 2.5 |
| CAS Number | 111991-14-1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAKWTQCQUVXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433740 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111991-14-1 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111991-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(trifluoromethyl)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(trifluoromethyl)phenyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of the Oxirane Ring System in 2 4 Trifluoromethyl Phenyl Oxirane
Ring-Opening Reactions of 2-[4-(Trifluoromethyl)phenyl]oxirane
The high degree of ring strain in epoxides makes them valuable synthetic intermediates, readily undergoing ring-opening reactions with a wide range of nucleophiles. researchgate.nethelsinki.fi These reactions can be catalyzed by either acid or base, and the specific conditions dictate the regiochemical and stereochemical course of the reaction. libretexts.orglibretexts.org
Nucleophilic Attack and Subsequent Product Formation
The reaction of this compound with nucleophiles involves the cleavage of one of the carbon-oxygen bonds of the epoxide ring. The electron-withdrawing trifluoromethyl group at the para position of the phenyl ring plays a crucial role in directing the nucleophilic attack.
Nitrogen-based nucleophiles, such as amines and azoles, readily react with this compound to form β-amino alcohols. These products are of significant interest in medicinal chemistry and materials science.
A notable example is the reaction with 1,2,4-triazole (B32235). The synthesis of triazole-containing fungicides, such as paclobutrazol (B33190) and its analogues, often involves the ring-opening of a substituted oxirane by the triazole ring. nih.govwikipedia.orghnxb.org.cngoogle.comgoogle.com In a typical synthesis, the sodium salt of 1,2,4-triazole undergoes a nucleophilic substitution reaction with a suitable precursor, which can be an epoxide, to yield the final product. wikipedia.org The reaction of this compound with 1,2,4-triazole is expected to proceed via nucleophilic attack of the triazole anion on one of the epoxide carbons, leading to the formation of a 1-(1H-1,2,4-triazol-1-yl)-2-hydroxyethyl derivative.
The reaction with amines follows a similar pathway. Under neutral or basic conditions, the amine acts as the nucleophile, attacking one of the epoxide carbons to yield the corresponding amino alcohol. The reaction is generally regioselective, with the amine preferentially attacking the less sterically hindered carbon atom.
Table 1: Examples of Reactions with Nitrogen-Containing Nucleophiles
| Nucleophile | Reagents and Conditions | Product Type |
| 1,2,4-triazole (sodium salt) | Dimethylformamide (DMF), heat | N-substituted β-amino alcohol |
| Primary/Secondary Amine | Methanol (B129727), room temperature | β-amino alcohol |
Oxygen and sulfur nucleophiles also effectively open the epoxide ring of this compound. The reaction with alcohols, or alcoholysis, can be catalyzed by either acid or base. libretexts.org Under basic conditions, an alkoxide ion acts as the nucleophile, while under acidic conditions, the alcohol itself is the nucleophile after protonation of the epoxide oxygen. libretexts.org For instance, the reaction with methanol in the presence of a base would yield a β-alkoxy alcohol. researchgate.netresearchgate.net Phenols can also serve as nucleophiles in the ring-opening of epoxides, a reaction that can be promoted by catalysts such as gallium heterobimetallic complexes. acs.org
Thiolates, being potent nucleophiles, readily attack the epoxide ring to form β-hydroxy thioethers. wikipedia.org The reaction of this compound with a thiol, such as thiophenol, under basic conditions would result in the formation of the corresponding thioether alcohol.
Table 2: Examples of Reactions with Oxygen and Sulfur Nucleophiles
| Nucleophile | Reagents and Conditions | Product Type |
| Methanol | Basic (e.g., NaOCH₃) or Acidic (e.g., H₂SO₄) conditions | β-methoxy alcohol |
| 4-Methoxyphenol | Gallium-lithium-bis(oxazoline) complex | β-aryloxy alcohol |
| Thiophenol | Base (e.g., NaH) | β-hydroxy thioether |
Regioselectivity and Stereoselectivity in Oxirane Ring-Opening Processes
The regioselectivity of the ring-opening of unsymmetrical epoxides like this compound is highly dependent on the reaction conditions. researchgate.netlibretexts.org
Under basic or neutral conditions, the reaction generally proceeds via an Sₙ2 mechanism. libretexts.orglibretexts.org The nucleophile attacks the less sterically hindered carbon atom, which in this case is the terminal methylene (B1212753) carbon (Cβ). This results in the formation of a secondary alcohol.
Conversely, under acidic conditions, the reaction mechanism has more Sₙ1 character. libretexts.orglibretexts.org The epoxide oxygen is first protonated, making it a better leaving group. The C-O bond begins to break, and a partial positive charge develops on the more substituted carbon, the benzylic carbon (Cα), which is stabilized by the phenyl ring. The nucleophile then attacks this more electrophilic benzylic carbon. The electron-withdrawing trifluoromethyl group at the para-position is expected to destabilize a positive charge at the benzylic position, which may influence the degree of Sₙ1 character. Studies on para-substituted styrene (B11656) oxides have shown that electron-withdrawing groups favor attack at the terminal carbon even under acidic conditions. acs.org
The ring-opening reactions of epoxides are typically stereospecific. In an Sₙ2 attack, the nucleophile approaches from the side opposite to the C-O bond, resulting in an inversion of stereochemistry at the center of attack. khanacademy.orgyoutube.com For example, if the starting epoxide is a single enantiomer, the product will also be enantiomerically pure, with the opposite configuration at the reaction center.
Table 3: Regioselectivity of Ring-Opening of this compound
| Condition | Mechanism | Site of Nucleophilic Attack | Major Product |
| Basic/Neutral | Sₙ2 | Less substituted carbon (Cβ) | Secondary alcohol |
| Acidic | Sₙ1-like | More substituted carbon (Cα) | Primary alcohol |
Oxidation and Reduction Pathways of the Oxirane Moiety
Formation of Diols via Oxirane Oxidation
The oxidation of the oxirane ring in this compound typically involves hydrolysis to form the corresponding 1,2-diol, 1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol. cymitquimica.com This transformation can be achieved under either acidic or basic conditions. libretexts.org
Acid-catalyzed hydrolysis proceeds by protonation of the epoxide oxygen, followed by nucleophilic attack of water at the more substituted benzylic carbon. libretexts.org This results in an anti-dihydroxylation product.
Base-catalyzed hydrolysis involves the direct Sₙ2 attack of a hydroxide (B78521) ion at the less substituted carbon, followed by protonation of the resulting alkoxide. libretexts.org This also leads to an anti-diol.
Enzymatic hydrolysis using epoxide hydrolases can also be employed for the synthesis of diols from epoxides, often with high enantioselectivity. researchgate.netdntb.gov.uaresearchgate.net
Table 4: Hydrolysis of this compound to a Diol
| Condition | Reagents | Mechanism | Product |
| Acidic | H₂O, H⁺ (e.g., H₂SO₄) | Sₙ1-like | 1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol (anti) |
| Basic | H₂O, OH⁻ (e.g., NaOH) | Sₙ2 | 1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol (anti) |
| Enzymatic | Epoxide Hydrolase, H₂O | Enzymatic | (R)- or (S)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol |
Influence of the Trifluoromethyl Group on Oxirane Reactivity and Stability
The trifluoromethyl (-CF₃) group is a powerful substituent that exerts significant electronic and steric effects, profoundly influencing the reactivity and stability of the this compound molecule. nih.gov
Electronic Effects (e.g., Electron-Withdrawing Properties) on Reaction Kinetics
The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov This is due to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect), pulling electron density away from the attached phenyl ring. nih.govvaia.com
Key electronic effects on reactivity include:
Activation of the Phenyl Ring : The strong electron-withdrawing nature of the -CF₃ group deactivates the phenyl ring towards electrophilic aromatic substitution by reducing its nucleophilicity. vaia.com
Activation of the Oxirane Ring : Conversely, the inductive withdrawal of electron density from the phenyl ring is transmitted to the benzylic carbon of the oxirane. This effect increases the electrophilic character of the benzylic carbon, making the epoxide ring more susceptible to nucleophilic attack, particularly at this position. The -CF₃ group is known to enhance the reactivity of adjacent electrophilic functional groups. nih.gov
Stabilization of Intermediates : In reactions involving the formation of a negative charge on the phenyl ring or a positive charge at the benzylic position, the -CF₃ group can play a stabilizing role through charge delocalization. For instance, it can stabilize a carbocationic intermediate formed during acid-catalyzed ring-opening by delocalizing the positive charge into the phenyl ring. nih.gov
Impact on Reaction Kinetics : The enhanced electrophilicity of the oxirane ring carbons generally leads to faster reaction rates for nucleophilic ring-opening reactions compared to non-fluorinated analogs. The rate of reactions is influenced by the stability of the transition state; the electron-withdrawing -CF₃ group can stabilize transition states in which a negative charge develops on the attacking nucleophile or a positive charge develops on the epoxide.
Table 2: Electronic Properties of the Trifluoromethyl Group
| Property | Description | Impact on this compound | Reference |
|---|---|---|---|
| Inductive Effect | Strong electron-withdrawing (-I) | Increases electrophilicity of the oxirane ring's benzylic carbon. | nih.govvaia.com |
| Electronegativity | High due to three fluorine atoms | Polarizes the C-F bonds, contributing to the strong inductive pull. | mdpi.commdpi.com |
| Hansch Lipophilicity Parameter (π) | +0.88 | Increases the overall lipophilicity of the molecule, which can affect solubility and transport properties. | mdpi.com |
| Aromatic Substitution | Meta-directing and deactivating | Reduces the reactivity of the phenyl ring towards electrophiles. | vaia.com |
Steric Hindrance and its Impact on Reaction Pathways
While often considered for its electronic properties, the trifluoromethyl group also imparts significant steric hindrance. researchgate.net The steric bulk of the -CF₃ group is greater than that of a methyl group and has been compared to that of an isopropyl or even a sec-butyl group in certain reactions. researchgate.net
This steric effect has several consequences for the reactivity of this compound:
Directing Nucleophilic Attack : In nucleophilic ring-opening reactions, the steric bulk of the entire 4-(trifluoromethyl)phenyl substituent can influence the trajectory of the incoming nucleophile. While electronic effects favor attack at the benzylic carbon, severe steric hindrance could favor attack at the less substituted methylene carbon. The final regiochemical outcome often results from a balance between these electronic and steric factors.
Conformational Effects : The size of the -CF₃ group can restrict bond rotation and influence the preferred conformation of the molecule. This can affect how the molecule interacts with catalysts or other reactants, thereby influencing reaction pathways and stereoselectivity. nih.gov
Electrostatic Repulsion : The origin of the steric hindrance is not solely due to atomic size but also to electrostatic repulsion between the negatively polarized fluorine atoms and the electron cloud of an approaching nucleophile. researchgate.net This can create a repulsive shield that hinders access to the reactive centers.
Studies on related trifluoromethyl ketones have shown that the -CF₃ group behaves as a much larger substituent than might be expected, influencing the stereochemistry of reactions. researchgate.net In the context of this compound, this steric demand would be a crucial factor in stereoselective transformations.
Table 3: Comparison of Steric Effects of Substituents
| Group | Relative Steric Size (Context-Dependent) | Origin of Steric Effect | Reference |
|---|---|---|---|
| Methyl (-CH₃) | Small | van der Waals radius | researchgate.net |
| Phenyl (-C₆H₅) | Larger than methyl | Planar but bulky | researchgate.net |
| Isopropyl (-(CH(CH₃)₂) | Larger than phenyl | Branching | researchgate.net |
| Trifluoromethyl (-CF₃) | Comparable to or larger than isopropyl | van der Waals radii and electrostatic repulsion from F atoms | researchgate.netnih.gov |
Mechanistic Elucidation of Key Transformations Involving this compound
Understanding the detailed mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies.
Stereochemical Aspects and Chiral Synthesis of 2 4 Trifluoromethyl Phenyl Oxirane
Enantioselective Synthesis Strategies for Chiral Trifluoromethylated Oxiranes
The direct, or de novo, synthesis of a single enantiomer of a chiral trifluoromethylated oxirane is the most efficient approach, avoiding the loss of 50% of the material inherent in resolving a racemic mixture. These methods rely on the use of chiral information—from catalysts, auxiliaries, or starting materials—to guide the formation of the epoxide ring with a specific three-dimensional orientation.
Asymmetric epoxidation of the corresponding prochiral olefin, 4-trifluoromethylstyrene, is a primary strategy for the enantioselective synthesis of 2-[4-(trifluoromethyl)phenyl]oxirane. This method introduces chirality by converting the planar alkene into a stereogenic three-membered ring. magtech.com.cn Several powerful asymmetric epoxidation reactions have been developed, which can be broadly categorized. wikipedia.org
Prominent examples include:
Jacobsen-Katsuki Epoxidation : This method typically employs a manganese-based complex with a chiral salen ligand. It is particularly effective for the epoxidation of cis-disubstituted and conjugated olefins. wikipedia.orgyoutube.com
Shi Epoxidation : This organocatalytic approach uses a chiral ketone, often derived from fructose, to form a chiral dioxirane (B86890) in situ with an oxidant like potassium peroxymonosulfate (B1194676) (Oxone). wikipedia.orgorganic-chemistry.org This method is advantageous as it avoids the use of metals. magtech.com.cn The reaction's effectiveness is often dependent on careful control of pH and temperature to maximize enantioselectivity. organic-chemistry.org
Sharpless Asymmetric Epoxidation : While highly effective, this method is specifically designed for the epoxidation of allylic alcohols, using a titanium tetraisopropoxide catalyst and a chiral diethyl tartrate (DET) ligand. wikipedia.orgjrchen-group.com It is less directly applicable to unfunctionalized olefins like 4-trifluoromethylstyrene unless the substrate is first converted to an allylic alcohol.
The choice of methodology is critical and depends on the substrate's electronic and steric properties. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the alkene and the transition state energetics of the epoxidation reaction.
The success of asymmetric epoxidation hinges on the design and application of chiral catalysts and auxiliaries. magtech.com.cn These molecules create a chiral environment around the substrate, forcing the epoxidation to occur from one face of the double bond over the other.
Chiral Metal Complexes : As seen in the Jacobsen epoxidation, chiral ligands coordinate to a metal center (e.g., manganese) to form a catalyst that directs the stereochemical outcome. youtube.com The specific geometry and electronic properties of the ligand are crucial for high enantioselectivity.
Organocatalysts : Chiral organic molecules can also act as catalysts, a field that has gained significant traction. magtech.com.cnrsc.org Ketones derived from carbohydrates, such as fructose, or specifically designed oxazolidinone ketones have proven effective for the epoxidation of terminal and cis-olefins. nih.govresearchgate.net For challenging substrates like 1,1-disubstituted terminal olefins, specialized lactam-based ketones have been developed, achieving high enantiomeric excess (ee) by proceeding through a sterically favored planar transition state. nih.gov Axially chiral organocatalysts have also been designed to control stereoselectivity through non-covalent interactions like hydrogen bonding and π-π stacking. snnu.edu.cn
The table below summarizes the performance of various catalytic systems for the epoxidation of styrene (B11656) derivatives, providing a reference for the potential synthesis of chiral this compound.
| Catalyst Type | Substrate Example | Oxidant | Enantiomeric Excess (ee) | Reference |
| Fructose-derived Ketone | trans-Stilbene | Oxone | >99% | organic-chemistry.org |
| Oxazolidinone Ketone | cis-β-Methylstyrene | Oxone | 94% | nih.gov |
| Lactam Ketone Catalyst | 1-Phenyl-3,4-dihydronaphthalene | Oxone | 90% | nih.gov |
| Manganese-Salen Complex | cis-Stilbene | NaOCl | 92% | youtube.com |
An alternative to asymmetric catalysis is the use of the "chiral pool," which involves starting with a readily available, enantiomerically pure natural product or synthetic building block. unict.it The synthesis is designed to transfer the existing chirality to the final product. For this compound, a plausible route could start from an enantiopure precursor such as a chiral diol or halohydrin.
A representative synthetic pathway might involve:
Starting Material : An enantiopure halohydrin, such as (R)-2-chloro-1-(4-(trifluoromethyl)phenyl)ethanol.
Cyclization : Treatment of the halohydrin with a base (e.g., sodium hydroxide) would induce an intramolecular Williamson ether synthesis (SN2 reaction), where the alkoxide attacks the carbon bearing the halogen, displacing it to form the oxirane ring with an inversion of stereochemistry.
This strategy's success depends on the availability of the enantiopure precursor and the stereospecificity of the cyclization step. acs.orgcmu.edu For example, enantiopure (2S,3S)-phenylglycidol has been used as a precursor to synthesize other functionalized chiral oxiranes. acs.org
Resolution and Separation Techniques for Enantiomers of this compound
When a direct asymmetric synthesis is not feasible or provides low enantioselectivity, a racemic mixture (a 50:50 mixture of both enantiomers) can be produced and subsequently separated. This process is known as chiral resolution. mdpi.com
Chiral Chromatography : This is the most common and powerful technique for separating enantiomers on both an analytical and preparative scale. mdpi.com The method uses a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral molecule. nih.gov
Mechanism : As the racemic mixture of this compound passes through the chromatography column, the two enantiomers interact differently with the chiral stationary phase. One enantiomer will form a more stable, transient diastereomeric complex with the CSP, causing it to move more slowly through the column than the other enantiomer. nih.gov This difference in retention time allows for their separation.
Common CSPs : Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective for a broad range of compounds. elte.hu
Kinetic Resolution : This method involves reacting the racemic mixture with a chiral catalyst or enzyme that preferentially reacts with one enantiomer over the other. This results in a mixture of the unreacted, enantiomerically enriched starting material and the product, which can then be separated by conventional methods like distillation or chromatography. jrchen-group.com
The choice of separation technique depends on the scale of the separation required and the physical properties of the compound. High-Performance Liquid Chromatography (HPLC) with a chiral column is often the method of choice for both analytical purity determination and small-scale preparative separation. nih.govmpg.de
Determination of Enantiomeric Purity and Absolute Configuration
After synthesizing or separating the chiral oxirane, it is essential to determine its enantiomeric purity (often expressed as enantiomeric excess, or ee) and, if unknown, its absolute configuration (R or S). elte.hu
Enantiomeric excess is a measure of the predominance of one enantiomer over the other and is calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| x 100
The primary analytical method for determining ee is chiral chromatography (HPLC or GC), where the relative areas of the two enantiomer peaks directly correspond to their ratio in the mixture. elte.hu
When chiral chromatography is unavailable or unsuitable, an alternative method involves converting the mixture of enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent (CDA). researchgate.netresearchgate.net
Principle : Enantiomers have identical spectroscopic properties (e.g., NMR spectra) in an achiral environment. bath.ac.uk However, diastereomers have different physical and spectroscopic properties. By reacting the racemic oxirane with an enantiomerically pure CDA, two diastereomeric products are formed. These diastereomers will exhibit distinct signals in NMR spectroscopy (¹H, ¹³C, or ¹⁹F NMR). researchgate.net
Procedure for this compound :
The oxirane ring is opened with a nucleophile, such as an enantiopure chiral amine or alcohol, to form a mixture of diastereomeric amino alcohols or diols.
Alternatively, the oxirane can be reacted with a chiral reagent that specifically targets the epoxide, like a chiral acid. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been developed as a versatile reagent for determining the ee of chiral amines by forming diastereomers that are easily quantified by NMR. acs.orgnih.gov A similar concept could be applied by reacting the racemic oxirane with an enantiopure amine.
The resulting mixture is analyzed by NMR. The trifluoromethyl group in this compound provides a useful probe via ¹⁹F NMR, which is often characterized by a wide chemical shift range and no background signals, simplifying analysis.
The enantiomeric excess of the original oxirane can be calculated by integrating the distinct signals corresponding to each diastereomer. researchgate.net
This derivatization strategy is a powerful tool for routine analysis of enantiomeric purity in a standard chemistry laboratory. nih.gov
Application of Chiral Solvating Agents in Chiral Analysis
The enantiomeric purity of this compound is a crucial parameter for its use in stereoselective synthesis and pharmacological studies. One effective method for determining enantiomeric excess (ee) is through Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Solvating Agents (CSAs).
CSAs are chiral molecules that reversibly form diastereomeric complexes with the enantiomers of a chiral substrate. This interaction occurs through weak, non-covalent forces such as hydrogen bonding or dipole-dipole interactions. The formation of these transient diastereomeric solvates results in a different electronic environment for the nuclei of each enantiomer, leading to the resolution of their signals in the NMR spectrum.
In the case of this compound, a suitable chiral solvating agent, often a chiral alcohol or acid, will form complexes with both the (R)- and (S)-enantiomers. The distinct magnetic environments of these diastereomeric complexes allow for the differentiation of corresponding proton signals. For instance, the methine proton (CH) on the oxirane ring of the (R)-enantiomer will exhibit a different chemical shift compared to the same proton in the (S)-enantiomer.
The enantiomeric excess can then be calculated by integrating the separate signals corresponding to each enantiomer. This technique provides a reliable and non-destructive method for assessing the stereochemical purity of a sample.
Table 1: Representative ¹H NMR Data for Chiral Analysis of this compound using a Hypothetical Chiral Solvating Agent (CSA)
| Enantiomer | Monitored Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) | Integration |
| (R)-enantiomer | Oxirane CH | 3.90 | 3.95 | 0.90 |
| (S)-enantiomer | Oxirane CH | 3.90 | 4.05 | 0.10 |
Note: Data are hypothetical to illustrate the principle. The separation (Δδ) of signals and the direction of the shift depend on the specific CSA and solvent used.
Impact of Stereochemistry on Biological and Chemical Applications of this compound
The stereochemistry of this compound is paramount, profoundly influencing its efficacy and specificity in both biological and chemical contexts. As many biological targets and chemical catalysts are themselves chiral, they interact differently with each enantiomer of a chiral molecule.
Biological Applications:
In pharmacology and medicinal chemistry, the differential interaction of enantiomers with biological macromolecules like enzymes and receptors is a well-established principle. nih.gov One enantiomer (the eutomer) may exhibit the desired therapeutic activity, while the other (the distomer) could be less active, inactive, or even cause undesirable side effects. The trifluoromethyl group is often incorporated into drug candidates to enhance properties like metabolic stability and binding affinity. Given that chiral trifluoromethyl-substituted epoxides are recognized as important pharmaceutical intermediates, the stereochemical integrity of this compound is crucial for its potential therapeutic applications. nih.gov
For example, if this compound were to act as an enzyme inhibitor, the (R)- and (S)-enantiomers would likely display different binding affinities and inhibitory potencies. The precise three-dimensional fit into the enzyme's active site determines the strength of the interaction. A mismatch in stereochemistry for one enantiomer can drastically reduce or nullify its biological effect. nih.gov
Table 2: Illustrative Impact of Stereochemistry on Biological Activity
| Compound | Hypothetical Target Enzyme | IC₅₀ (nM) |
| (R)-2-[4-(Trifluoromethyl)phenyl]oxirane | Enzyme X | 50 |
| (S)-2-[4-(Trifluoromethyl)phenyl]oxirane | Enzyme X | 5000 |
| Racemic this compound | Enzyme X | 98 |
Note: Data are hypothetical to illustrate the principle of stereoselectivity in biological systems.
Chemical Applications:
This compound is a valuable chiral building block in asymmetric synthesis. The epoxide ring is highly strained and susceptible to nucleophilic ring-opening reactions. When an enantiomerically pure epoxide is used, the stereochemistry of the starting material directly controls the stereochemistry of the product, allowing for the synthesis of complex molecules with defined three-dimensional structures.
For instance, the reaction of (R)-2-[4-(trifluoromethyl)phenyl]oxirane with a nucleophile will yield a 1,2-disubstituted product with a specific and predictable stereoconfiguration. Using the (S)-enantiomer under the same conditions would result in the formation of the enantiomeric product. This stereospecificity is fundamental to the synthesis of enantiomerically pure active pharmaceutical ingredients and other fine chemicals. The development of practical stereoselective syntheses for such epoxides underscores their importance in this field. nih.gov The synthesis of other biologically interesting molecules, such as trifluoromethylated 2H-azirines, also relies on stereocontrolled methods. beilstein-journals.org
Theoretical and Computational Studies of 2 4 Trifluoromethyl Phenyl Oxirane
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of 2-[4-(Trifluoromethyl)phenyl]oxirane. These calculations offer a detailed picture of the molecule's behavior at the atomic level.
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)
The electronic character of this compound is central to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO is primarily located on the phenyl ring and the oxygen atom of the oxirane, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the oxirane ring, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. For this compound, the MEP would be expected to show a region of negative potential around the oxygen atom of the oxirane ring, signifying its nucleophilic character. The trifluoromethyl group, being a strong electron-withdrawing group, would lead to a region of positive potential on the phenyl ring, influencing the regioselectivity of its reactions.
| Parameter | Description | Expected Value/Observation for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Localized on the phenyl ring and oxirane oxygen. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Distributed over the oxirane ring. |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A moderate gap is expected, suggesting a balance between stability and reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. | Negative potential around the oxirane oxygen; positive potential on the phenyl ring influenced by the CF3 group. |
Natural Bond Orbital (NBO) Analysis for Understanding Intermolecular Interactions and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic interactions within a molecule. For this compound, NBO analysis can elucidate the nature of the strained oxirane ring and the influence of the trifluoromethyl-substituted phenyl group.
Key insights from NBO analysis would include the quantification of hyperconjugative interactions. These interactions involve the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. For instance, the interaction between the lone pairs of the oxygen atom and the antibonding orbitals of the adjacent C-C bonds in the oxirane ring can be quantified. Furthermore, the interaction between the phenyl ring's π-system and the oxirane ring can be analyzed to understand the electronic communication between these two parts of the molecule.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling of reaction pathways is a powerful approach to predict the outcomes of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction to identify the most favorable pathways.
Determination of Activation Energies and Reaction Barriers
By modeling the reaction of this compound with various nucleophiles, it is possible to calculate the activation energies for different potential reaction pathways. The activation energy represents the energy barrier that must be overcome for the reaction to occur. Lower activation energies correspond to faster reaction rates. These calculations are critical for understanding and predicting the kinetics of reactions such as epoxide ring-opening.
Computational Prediction of Regioselectivity and Stereoselectivity
For unsymmetrical epoxides like this compound, nucleophilic ring-opening can occur at either of the two carbon atoms of the oxirane ring, leading to different regioisomers. Computational methods can predict the regioselectivity by comparing the activation barriers for nucleophilic attack at each carbon. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is expected to influence the electronic properties of the benzylic carbon, thereby affecting the regioselectivity of the ring-opening reaction.
Similarly, the stereoselectivity of reactions can be predicted by analyzing the transition state structures. For instance, in reactions leading to the formation of chiral centers, computational modeling can determine which stereoisomer is likely to be formed in excess.
| Computational Prediction | Methodology | Significance for this compound |
|---|---|---|
| Activation Energies | Calculating the energy of transition states along a reaction coordinate. | Predicts the kinetic feasibility and rate of reactions, such as ring-opening. |
| Regioselectivity | Comparing the activation energies for nucleophilic attack at the two different oxirane carbons. | Determines the preferred site of attack and the major regioisomeric product. |
| Stereoselectivity | Analyzing the energies of diastereomeric transition states. | Predicts the stereochemical outcome of the reaction. |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. These simulations can reveal the preferred conformations of the molecule and how it interacts with its environment, particularly with solvent molecules.
By simulating the motion of the molecule in a solvent box, MD can provide insights into the solvation shell around the epoxide. This is crucial as solvent molecules can play a significant role in stabilizing transition states and influencing reaction pathways. The simulations can also reveal the conformational flexibility of the molecule, such as the rotation around the bond connecting the phenyl ring and the oxirane ring. Understanding the conformational landscape is important as different conformers may exhibit different reactivities.
Molecular Docking Studies for Ligand-Target Interactions in Biological Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies on this compound are not extensively documented in publicly available literature, the behavior of the 4-(trifluoromethyl)phenyl moiety is well-studied in various drug candidates, providing insight into its potential ligand-target interactions.
The trifluoromethyl group is a key substituent in medicinal chemistry, known for its ability to enhance metabolic stability and binding affinity. Docking studies on compounds containing the 4-(trifluoromethyl)phenyl group frequently show its involvement in significant hydrophobic and non-covalent interactions within protein binding pockets. For instance, studies on 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) and 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC) as potential inhibitors for breast cancer targets have demonstrated strong binding affinities. researchgate.net The 4-(trifluoromethyl)phenyl group contributes significantly to the binding energy through interactions with various protein residues. researchgate.net
In a study involving inhibitors for the TNF-α protein, a known target for Crohn's disease, the co-crystal inhibitor contained a 1-[3-(trifluoromethyl)phenyl] group. bioinformation.net This highlights the role of the trifluoromethylphenyl scaffold in achieving high binding affinity. bioinformation.net Similarly, molecular docking of researchgate.netnih.govacs.orgthiadiazole derivatives against the VEGFR-2 protein, an antitumor target, revealed that compounds with a trifluoromethylphenyl group could achieve significant binding energies, often superior to reference drugs like doxorubicin. acs.orgacs.org These interactions are typically a mix of hydrogen bonds and hydrophobic contacts with key amino acid residues such as GLU883 and CYS917. acs.orgacs.org
The table below summarizes findings from molecular docking studies on various compounds featuring the trifluoromethylphenyl moiety, illustrating the typical binding energies and protein targets.
| Compound Class | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) | Breast Cancer Target (8HOK) | -6.0 | Not specified | researchgate.net |
| 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC) | Breast Cancer Target (8BTT) | -5.7 | Not specified | researchgate.net |
| researchgate.netnih.govacs.orgThiadiazole Derivative (5a) | VEGFR-2 (2OH4) | -7.86 | GLU883, GLY1046, HIS1024, PHE1045 | acs.orgacs.org |
| researchgate.netnih.govacs.orgThiadiazole Derivative (5f) | VEGFR-2 (2OH4) | -8.47 | GLU883 | acs.orgacs.org |
| Quinolone Derivative | TNF-α (2AZ5) | Comparable to control | Not specified | bioinformation.net |
Tautomerism and Conformational Studies in Solution and Gas Phase
Tautomerism: Tautomerism involves the migration of a proton accompanied by a switch of a single bond and adjacent double bond. For this compound, significant tautomerism is not expected. The oxirane ring is a saturated heterocycle, and the trifluoromethylphenyl group is aromatic; neither part of the molecule contains the necessary functional groups to exhibit common tautomeric forms, such as keto-enol tautomerism.
Conformational Studies: The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the phenyl ring to the oxirane ring. This rotation defines the dihedral angle between the plane of the phenyl ring and the plane of the oxirane ring.
Computational studies, often employing methods like Density Functional Theory (DFT), are used to explore the potential energy surface associated with this rotation. For analogous molecules like substituted styrenes or other phenyl-epoxides, it has been shown that the conformational landscape is characterized by specific low-energy structures. Gas-phase studies on related sulfonates have identified stable synclinal conformations determined by the potential energy curve of the C-O-S-Y torsion. researchgate.net
For this compound, theoretical calculations would likely predict two main types of stable conformations:
Bisected Conformation: Where the plane of the oxirane ring is perpendicular to the plane of the phenyl ring.
Eclipsed (or Planar) Conformation: Where the two rings are coplanar.
The relative energies of these conformers are influenced by a balance between steric hindrance and electronic effects like hyperconjugation. Studies on similar molecules often find that non-planar, or skewed, conformations are the most stable, representing minima on the potential energy surface, while fully eclipsed conformations are transition states. The presence of the bulky and electron-withdrawing CF3 group will significantly influence these energy differences. Gas-phase studies of biphenyl (B1667301) and its derivatives have highlighted how substituents dictate the twist angle between rings, which is a key factor in their stereoselective synthesis. nih.gov
| Conformer | Approximate Dihedral Angle (Phenyl-Oxirane) | Predicted Relative Energy | Nature |
|---|---|---|---|
| Eclipsed | 0° | Higher | Transition State |
| Skewed/Gauche | ~40-60° | Lower | Energy Minimum |
| Bisected | 90° | Intermediate | Energy Minimum/Saddle Point |
This table represents predicted values based on studies of structurally similar molecules. Specific computational data for this compound is required for precise values.
Analysis of Intramolecular Interactions and Their Influence on Molecular Conformation
The preferred three-dimensional structure of this compound is a direct result of the complex interplay of intramolecular interactions. The electron-withdrawing nature of the trifluoromethyl (CF3) group and the presence of fluorine and oxygen atoms create a unique electronic environment that facilitates several weak, non-covalent interactions.
π-System Interactions: The fluorine atoms of the CF3 group can also engage in interactions with the π-electron system of the phenyl ring. These C-F/π interactions can be either attractive or repulsive depending on the electronic nature of the π-system. researchgate.net While often studied as intermolecular forces, similar through-space interactions can occur within a single molecule, influencing its folded conformation.
These subtle forces collectively dictate the molecule's most stable shape. For example, an attractive C-H···F interaction could favor a conformation where the CF3 group is oriented towards a specific C-H bond, thereby influencing the torsional angle between the phenyl and oxirane rings. Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are instrumental in identifying and characterizing these weak interactions by visualizing bond critical points and regions of weak attraction or steric repulsion.
| Interaction Type | Atoms Involved | Predicted Influence on Conformation |
|---|---|---|
| Weak Hydrogen Bond | C-H (Aromatic) ··· F (CF3) | Influences the rotational position of the CF3 group. |
| Weak Hydrogen Bond | C-H (Oxirane) ··· F (CF3) | Stabilizes specific rotational conformers around the C-C bond. |
| Weak Hydrogen Bond | C-H (Aromatic) ··· O (Oxirane) | May favor a more planar arrangement between the rings. |
| Through-Space Electronic | CF3 group and Phenyl π-system | Contributes to the overall rotational energy barrier. |
Advanced Research Applications of 2 4 Trifluoromethyl Phenyl Oxirane
Applications in Medicinal Chemistry and Drug Discovery Research
The dual functionality of 2-[4-(trifluoromethyl)phenyl]oxirane—the electrophilic oxirane and the metabolically robust trifluoromethylphenyl moiety—positions it as a significant building block in pharmaceutical research.
Precursor Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)
The strained three-membered epoxide ring of this compound is highly susceptible to ring-opening reactions when treated with a wide array of nucleophiles. masterorganicchemistry.com This reactivity makes it an exceptionally useful precursor for constructing more complex molecules, including various Active Pharmaceutical Ingredients (APIs). researchgate.net The ring-opening is typically a regioselective SN2 reaction, where the nucleophile attacks the least sterically hindered carbon of the epoxide, leading to 1,2-difunctionalized products. masterorganicchemistry.comresearchgate.net
The presence of the 4-(trifluoromethyl)phenyl group is integral to its utility. This group can serve as a key pharmacophore or be modified in later synthetic steps. For example, the epoxide can be opened by nitrogen-containing heterocycles, such as triazoles or imidazoles, to generate antifungal agents or other enzyme inhibitors. The reaction with various nucleophiles allows for the creation of a diverse library of compounds for high-throughput screening.
Table 1: Potential API Scaffolds from this compound
| Nucleophile | Resulting Scaffold Class | Potential Therapeutic Area |
|---|---|---|
| Amines (R-NH₂) | Amino Alcohols | Beta-blockers, Antivirals |
| Azides (N₃⁻) | Azido (B1232118) Alcohols (precursor to amino alcohols) | Antivirals, Click Chemistry |
| Thiols (R-SH) | Thioethers | Enzyme Inhibitors |
| Heterocycles (e.g., Triazole) | Heterocyclic Alcohols | Antifungals, Herbicides |
Design of Fluorinated Pharmaceuticals with Improved Metabolic Stability and Bioavailability
The incorporation of fluorine, and particularly the trifluoromethyl (CF₃) group, into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties. nih.govwechemglobal.com The CF₃ group in this compound imparts several advantageous characteristics to any API derived from it.
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. researchgate.nettandfonline.com Placing this group at a potential site of metabolic attack can block degradation, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.gov
Lipophilicity and Permeability: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. nih.govmdpi.com This property is crucial for oral bioavailability and for drugs targeting the central nervous system. nih.gov
Binding Affinity: The high electronegativity of the CF₃ group alters the electronic properties of the phenyl ring, which can lead to stronger binding interactions with target proteins through electrostatic or hydrogen bonding forces. researchgate.netresearchgate.net This can result in increased potency and selectivity of the drug. wechemglobal.com
The strategic placement of fluorine can modulate the pKa of nearby functional groups, which also influences a drug's absorption and distribution profile. nih.gov Consequently, using this compound as a starting material is a deliberate design choice to create more robust and effective pharmaceuticals. wechemglobal.commdpi.com
Investigation of Biological Activity Mechanisms
Beyond its role as a synthetic precursor, this compound and its derivatives are employed as chemical probes to investigate the mechanisms of biological activity.
The structure of this compound makes it an interesting candidate for enzyme inhibition studies, particularly for hydrolases that process epoxide substrates. nih.gov Epoxide hydrolases (EHs), such as microsomal EH (mEH) and soluble EH (sEH), are involved in the metabolism of xenobiotics and endogenous signaling molecules. Research has shown that substituted epoxides can act as inhibitors of these enzymes. nih.gov
Structure-activity relationship (SAR) studies aim to understand how specific structural modifications affect a compound's biological activity. drugdesign.org In derivatives of this compound, the trifluoromethyl group is a key point of variation. SAR studies have demonstrated that bulky, lipophilic substituents on a phenyl ring, such as a trifluoromethyl group, can lead to potent enzyme inhibition. nih.gov For example, studies on epoxide hydrolase inhibitors revealed that compounds with (trifluoromethyl)phenyl groups showed significant inhibitory potency. nih.gov Comparing the activity of analogs with different substituents (e.g., chloro, methyl, trifluoromethyl) helps to elucidate the electronic and steric requirements for optimal binding to the enzyme's active site. nih.govnih.gov
Table 2: SAR Insights from Trifluoromethyl-Phenyl Analogs in Enzyme Inhibition
| Substituent at para-position | General Effect on Lipophilicity | Observed Impact on Inhibitory Activity (Examples) | Reference |
|---|---|---|---|
| -H (Hydrogen) | Baseline | Base compound for comparison. | frontiersin.org |
| -CH₃ (Methyl) | Increased | Can improve activity through hydrophobic interactions. | nih.gov |
| -Cl (Chloro) | Increased | Often enhances potency due to electronic and hydrophobic effects. | nih.gov |
| -CF₃ (Trifluoromethyl) | Significantly Increased | Potent inhibition observed in many cases due to strong electron-withdrawing and lipophilic nature. nih.gov | nih.govnih.gov |
The epoxide functional group is a hard electrophile capable of forming covalent bonds with nucleophilic sites in biological macromolecules. researchgate.net This reactivity allows this compound to be used as a probe for identifying and characterizing the binding sites of proteins and nucleic acids. acs.org
Proteins: The nucleophilic side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group) can attack and open the epoxide ring. nih.gov This results in a stable, covalent modification of the protein. nih.govhoelzel-biotech.comlibretexts.org By identifying which proteins are modified and the specific sites of adduction, researchers can map protein interactions and identify potential drug targets. acs.org
Nucleic Acids: The nucleophilic centers in DNA and RNA, particularly the exocyclic amino groups of guanine (B1146940) and adenine, can also be alkylated by epoxides. nih.gov This can lead to the formation of DNA adducts, which are critical lesions that can be studied to understand mechanisms of mutagenesis and carcinogenesis. nih.govwikipedia.org The trifluoromethylphenyl group serves as a tag, facilitating the detection and analysis of these adducts.
Cells respond to various forms of chemical and metabolic stress by activating complex signaling pathways to restore homeostasis. nih.gov The introduction of a reactive molecule like an epoxide can induce cellular stress. news-medical.net One of the master regulators of the cellular stress response is the AMP-activated protein kinase (AMPK) pathway. nih.gov
AMPK acts as a cellular energy sensor; it is activated during periods of low energy (high AMP:ATP ratio) or by various stressors, including oxidative stress. nih.govnews-medical.net Once activated, AMPK orchestrates a metabolic shift, inhibiting energy-consuming anabolic processes and promoting energy-producing catabolic processes to restore balance. nih.gov Research has demonstrated that various stimuli that induce cellular or metabolic stress can trigger the activation of AMPK. news-medical.netresearchgate.net For instance, studies have shown that targeting related enzymes like soluble epoxide hydrolase can lead to AMPK activation and a reduction in endoplasmic reticulum stress. nih.gov While direct studies linking this compound to AMPK are limited, its properties as a reactive agent suggest it could be a useful tool for investigating how cells respond to chemical stress and the role of the AMPK pathway in mitigating it. frontiersin.org
Role in Agrochemical Development and Crop Protection
The incorporation of fluorine and trifluoromethyl (CF3) groups into active ingredients is a well-established strategy in the agrochemical industry to enhance efficacy, metabolic stability, and bioavailability. nih.gov The this compound molecule is a key intermediate in this context, particularly for creating complex fungicidal compounds.
The 1,2,4-triazole (B32235) heterocycle is the core of many systemic fungicides that function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.govresearchgate.net The epoxide ring of this compound is highly reactive towards nucleophiles, such as the nitrogen atoms in the triazole ring, enabling the construction of more complex fungicidal molecules.
Research has demonstrated the synthesis of sophisticated triazole fungicides from oxirane precursors. For instance, a common synthetic pathway involves the ring-opening of an epoxide with a 1,2,4-triazole salt. This reaction links the trifluoromethylphenyl moiety to the triazole heterocycle via a propanol (B110389) backbone, forming a class of compounds known as triazolylpropanols. A patent for agrochemical compositions includes triazolylpropanol fungicides such as 2-[6-(4-chlorophenoxy)-2-(trifluoromethyl)-3-pyridyl]-1-(1,2,4-triazol-1-yl)propan-2-ol, highlighting the importance of the trifluoromethylphenyl structure in modern fungicide design. google.comgoogleapis.com
Another synthetic approach involves reacting an epoxide with sodium azide (B81097) to form an azido-alcohol, which is then reacted with a trifluoromethyl-substituted alkyne. scielo.br A study demonstrated this method by synthesizing 1-(4-allyl-2-methoxyphenoxy)-3-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol, which showed notable fungicidal activity. scielo.br These synthetic strategies underscore the role of the trifluoromethylphenyl oxirane as a crucial precursor for creating potent, next-generation triazole fungicides. frontiersin.orgnih.gov
Beyond the synthesis of active ingredients, the development of effective crop protection formulations is critical for ensuring the stability, delivery, and efficacy of a pesticide. Formulations like concentrated emulsions (EW) and water-dispersible granules (WDG) are designed to be user-friendly and effective. vanderbiltminerals.com Polymers derived from oxiranes, such as those from phenyloxirane and methyloxirane, have been approved as inert ingredients and adjuvants in pesticide formulations, where they can act as dispersants or emulsifiers. federalregister.govepa.gov
Polymers synthesized from this compound can be incorporated into such formulations. The presence of the trifluoromethyl group is known to increase hydrophobicity, thermal stability, and chemical inertness. cnrs.frmdpi.com These properties could be leveraged to create specialized formulation components that enhance the persistence of the active ingredient on the plant surface, improve rainfastness, or control the release profile of the pesticide, thereby contributing to more efficient and durable crop protection solutions.
Utilization in Materials Science and Polymer Chemistry
In materials science, the trifluoromethyl group is highly valued for its ability to impart unique and desirable properties to polymers, including low dielectric constants, high thermal stability, and hydrophobicity. mdpi.com this compound serves as a key monomer in the creation of these advanced functional polymers.
The combination of a reactive oxirane ring and a stable, electron-withdrawing trifluoromethylphenyl group makes this compound an ideal building block for a variety of functional materials. google.com The polymerization of this monomer leads to polyethers with pendant trifluoromethylphenyl groups. These fluorinated polymers are sought after for applications in electronics, aerospace, and coatings due to their enhanced performance characteristics compared to their non-fluorinated analogs. researchgate.net The bulky CF3 groups can also disrupt polymer chain packing, increasing free volume and further modifying the material's physical properties. cnrs.fr
Epoxy resins are a major class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical strength. The incorporation of trifluoromethyl groups enhances these properties, particularly for high-tech applications like electronic packaging and advanced composites. cnrs.frmdpi.com
The synthesis of trifluoromethyl-containing epoxy resins often begins with a trifluoromethyl-substituted phenol (B47542) derivative. researchgate.netpsu.edu In a typical procedure, a compound like 3-(Trifluoromethyl)phenylhydroquinone is reacted with epichlorohydrin (B41342) in the presence of a catalyst, such as tetrabutylammonium (B224687) bromide. cnrs.frmdpi.com This is followed by a dehydrochlorination step using a base like sodium hydroxide (B78521) to form the trifluoromethyl-containing epoxy monomer. This monomer, which can be a structural isomer of the resin derived from this compound, is then cured with a hardening agent (e.g., an amine or anhydride) to form a highly cross-linked, durable polymer network. cnrs.frpsu.edu
The polymerization of trifluoromethyl-containing epoxy monomers has been studied extensively, and the resulting materials exhibit a range of superior properties. These resins can be cured using various agents, such as aromatic amines like 4,4'-diaminodiphenylmethane (DDM) or anhydrides like phthalic anhydride (B1165640) (PA). cnrs.frmdpi.comresearchgate.netpsu.edu
The properties of the final cured epoxy resin are significantly influenced by both the trifluoromethyl group and the chosen curing agent. Research shows that these materials consistently display high thermal stability, with decomposition temperatures (Td, 5% weight loss) often exceeding 300°C. cnrs.frmdpi.com They also possess high glass transition temperatures (Tg), which is a measure of their heat resistance. The hydrophobic nature of the fluorine atoms leads to very low moisture absorption, a critical property for electronic applications. cnrs.frmdpi.com
Interactive Table: Thermal Properties of Trifluoromethyl-Containing Epoxy Resins
This table summarizes the thermal properties of epoxy resins synthesized from trifluoromethyl-containing monomers and cured with different agents.
| Epoxy Monomer | Curing Agent | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td) in N2 | Reference |
| 3F-PQE | DDM | 145 °C | 362 °C | cnrs.frpsu.edu |
| 3F-PQE | PA | - | 335 °C | cnrs.frpsu.edu |
| m-FER | DDM | 128 °C | 364 °C | mdpi.com |
| p-FER | DDM | 148 °C | 369 °C | mdpi.com |
| d-FER | DDM | 158 °C | 374 °C | mdpi.com |
| BGTF | DDM | 175 °C | 382 °C | cnrs.fr |
| BGTF | HMPA | 170 °C | 370 °C | cnrs.fr |
3F-PQE: (3-Trifluoromethyl)phenylhydroquinone epoxy resin; m/p/d-FER: meta/para/di-Trifluoromethyl-substituted fluorinated epoxy resin; BGTF: 1,1-bis(4-glycidylesterphenyl)-1-(3'-trifluoromethylphenyl)-2,2,2-trifluoroethane.
Interactive Table: Physical Properties of Cured Trifluoromethyl-Containing Epoxy Resins
This table highlights key physical properties of cured epoxy resins derived from trifluoromethyl-containing monomers.
| Epoxy System | Property | Value | Reference |
| 3F-PQE-DDM | Moisture Absorption (80°C, 24h) | < 1 wt% | cnrs.frpsu.edu |
| 3F-PQE-PA | Moisture Absorption (80°C, 24h) | < 1 wt% | cnrs.frpsu.edu |
| 3F-PQE Cured Resins | Contact Angle | > 90° | cnrs.frpsu.edu |
| BGTF Cured Resins | Dielectric Constant | < 3.3 | cnrs.fr |
| BGTF Cured Resins | Water Absorption | Low | cnrs.fr |
Polymerization Studies and Resulting Material Properties
Application as a Chiral Building Block and Resolution Reagent in Asymmetric Synthesis
The epoxide ring of this compound contains a stereocenter, making its enantiomerically pure forms valuable chiral building blocks in asymmetric synthesis. The regioselective and stereospecific ring-opening of such epoxides allows for the introduction of a functionalized 1-phenyl-2-hydroxyethyl moiety into a target molecule. This strategy is fundamental in the synthesis of many pharmaceuticals and biologically active compounds.
Catalytic enantioselective ring-opening of meso-epoxides with nucleophiles, such as phenols, is a well-developed methodology that provides access to enantioenriched products. acs.org Similar strategies can be applied to the kinetic resolution of racemic epoxides like this compound. Furthermore, the enantiopure epoxide can act as a chiral resolution reagent. It can react with a racemic amine or alcohol, for example, to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by standard techniques like crystallization or chromatography. Subsequent cleavage of the bond to the resolving agent liberates the enantiomerically pure target compound. This approach is analogous to the use of other chiral epoxides for the resolution of amines.
Tools in Chemical Biology
The unique electronic properties of the trifluoromethylphenyl group make it a valuable component in the design of sophisticated tools for chemical biology.
Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of ligands within their biological targets, such as proteins and nucleic acids. nih.gov The method relies on a photoreactive group that, upon irradiation with UV light, forms a highly reactive intermediate capable of covalently bonding to nearby amino acid or nucleotide residues. nii.ac.jpnih.gov
One of the most effective and widely used photoreactive groups is the trifluoromethylphenyl diazirine (TPD). nii.ac.jpnih.gov Upon photolysis, the diazirine ring loses nitrogen gas to generate a highly reactive carbene, which can insert into C-H or N-H bonds in its immediate vicinity. researchgate.net The trifluoromethyl group is crucial as it helps to suppress an undesired photoreaction pathway (isomerization to a linear diazo compound), thereby favoring the desired carbene formation. nii.ac.jp
While this compound is not itself a photoaffinity label, its trifluoromethylphenyl structure is the core of the TPD probe. The oxirane ring serves as a convenient reactive handle for attaching this photoreactive unit to a ligand of interest. mdpi.comunimi.it For example, a ligand with a nucleophilic group (like an amine or hydroxyl) can open the epoxide ring, thereby tethering the TPD moiety to the ligand. This modified ligand, now a photoaffinity probe, can be introduced to its biological target. After binding, UV irradiation triggers the covalent cross-linking, allowing researchers to identify the binding protein and even specific amino acid residues at the binding site through techniques like mass spectrometry. nih.govnih.gov
Future Research Directions and Translational Potential
Development of Sustainable and Green Synthetic Methodologies for 2-[4-(Trifluoromethyl)phenyl]oxirane
Future research will increasingly focus on developing environmentally benign and efficient synthetic routes to this compound and related fluorinated epoxides. The principles of green chemistry, such as atom economy, reduction of hazardous waste, and use of renewable resources, will guide these efforts. psu.edu Key research avenues include:
Catalytic Asymmetric Epoxidation: Advancing catalytic methods that are highly enantioselective and utilize environmentally friendly oxidants. For instance, employing catalytic amounts of chiral complexes with hydrogen peroxide or even molecular oxygen as the terminal oxidant would represent a significant improvement over stoichiometric reagents.
Atom-Economical Strategies: Exploring atom-economical reactions, such as the catalytic epoxidation of 4-(trifluoromethyl)benzaldehyde (B58038) with diazo compounds, can provide a more efficient synthesis of epoxides. researchgate.net
Photocatalysis and Flow Chemistry: The use of visible-light photoredox catalysis offers a pathway for activating substrates under mild conditions, potentially reducing energy consumption and by-product formation. rsc.org Integrating these methods into continuous flow reactors can enhance safety, scalability, and process control, which are crucial for industrial-scale production.
Safer Fluorinating Agents: Research into alternative fluorination tactics that avoid harsh or hazardous reagents is paramount. Methodologies that utilize safer, solid fluorinating agents like potassium fluoride (B91410) in conjunction with innovative activators could provide a greener alternative to traditional methods. eurekalert.orgsciencedaily.com The goal is to create processes that are not only efficient and selective but also inherently safer and more sustainable. eurekalert.orgsciencedaily.com
A comparison of potential green synthetic strategies is outlined below.
| Synthetic Strategy | Advantages | Key Research Focus |
| Catalytic Asymmetric Epoxidation | High enantioselectivity, use of green oxidants (e.g., H₂O₂). | Development of robust, recyclable catalysts. |
| Atom-Economical Reactions | Maximizes incorporation of starting materials into the final product, minimizing waste. researchgate.net | Designing reactions like direct epoxidation of aldehydes. researchgate.net |
| Photocatalysis/Flow Chemistry | Mild reaction conditions, enhanced safety and scalability, precise process control. rsc.org | Catalyst design, reactor optimization for fluorinated compounds. |
| Alternative Fluorination Sources | Avoidance of toxic and hazardous reagents, improved operational safety. eurekalert.orgsciencedaily.com | Exploring solid fluoride sources (e.g., KF) and novel activation methods. eurekalert.org |
Exploration of Novel Reactivity Pathways and Unconventional Transformations
The trifluoromethyl group significantly influences the electronic properties of the oxirane ring, opening avenues for novel chemical transformations that go beyond conventional nucleophilic ring-opening reactions. Future work should aim to uncover and harness this unique reactivity.
Frustrated Lewis Pair (FLP) Chemistry: The ring-opening of trifluoromethyl-substituted oxiranes using FLPs has been shown to produce stable zwitterionic heterocycles. researchgate.net Further investigation into the scope and mechanism of these reactions with this compound could lead to new classes of complex molecules.
Radical and Photochemical Reactions: The stability of the trifluoromethyl group makes this epoxide an interesting substrate for radical-mediated transformations. A photocatalytically induced diradical rearrangement and subsequent cyclization could provide access to previously inaccessible amino-featured epoxides. researchgate.net
Metal-Catalyzed Rearrangements and Cycloadditions: Transition metal catalysis can unlock unique reaction pathways. For example, silver-catalyzed reactions have been used to convert epoxides directly into cyclopropanes, achieving a net oxygen-carbon exchange. researchgate.net Exploring similar catalytic systems could enable the conversion of this compound into other valuable three-membered rings or facilitate complex molecular rearrangements.
Electrophilic Activation: Given the electron-withdrawing nature of the trifluoromethylphenyl group, the oxirane oxygen is less basic. This property could be exploited in reactions involving strong electrophiles or in organocatalyzed processes that proceed through activation of the epoxide.
The table below summarizes potential novel transformations.
| Transformation Type | Catalyst/Reagent | Potential Product Class |
| FLP-Mediated Ring Opening | Frustrated Lewis Pairs (e.g., tBu₂PCH₂BPh₂) | Zwitterionic heterocycles researchgate.net |
| Photocatalytic Rearrangement | Energy-transfer photosensitizers | Complex functionalized epoxides researchgate.net |
| Oxygen-Carbon Exchange | Silver catalysts, N-triftosylhydrazones | Trifluoromethylated cyclopropanes researchgate.net |
| Benzyne-Mediated Reaction | Benzyne precursors, aldehydes | Vinyloxiranes clockss.org |
Advanced Biological Screening and High-Throughput Target Identification
The trifluoromethylphenyl motif is a well-established pharmacophore found in numerous approved drugs, where it often enhances metabolic stability and binding affinity. beilstein-journals.org Given that the epoxide moiety can act as a reactive handle to form covalent bonds with biological nucleophiles, this compound and its derivatives are prime candidates for extensive biological evaluation.
High-Throughput Screening (HTS): Libraries of compounds derived from this compound should be subjected to HTS against diverse panels of biological targets. This could include screens for anticancer activity, as related retinoid derivatives have shown efficacy against breast cancer cells by targeting proteins like CRABP2 and FABP5. nih.gov
Targeted Library Design: Based on the activities of structurally similar molecules, focused libraries can be designed. For example, derivatives could be synthesized and screened for activity as selective androgen receptor modulators (SARMs) or as antifungal agents, as related chlorophenoxy-trifluoromethylphenyl epoxides are precursors to potent fungicides. google.com
Mechanism of Action Studies: For any identified "hits," detailed mechanistic studies will be crucial to identify the specific molecular targets and pathways. This involves techniques like affinity chromatography, proteomics, and genetic screening to pinpoint the proteins that covalently interact with the opened epoxide.
Design of Next-Generation Fluorinated Materials with Tailored Properties
The introduction of trifluoromethyl groups into polymers can significantly enhance their properties, including thermal stability, chemical resistance, and dielectric performance. The oxirane ring of this compound is an ideal functional group for polymerization.
Ring-Opening Polymerization (ROP): Future research should focus on the controlled ROP of this compound to produce novel polyethers. Both anionic and cationic ROP methods could be explored to control molecular weight and polydispersity.
Copolymerization: Copolymerizing this monomer with other epoxides could create a range of fluorinated materials with finely tuned properties. For example, copolymerization could be used to adjust the glass transition temperature, solubility, and mechanical strength of the resulting material.
Hyperbranched Polymers: The synthesis of hyperbranched poly(arylene ether)s containing trifluoromethyl groups has been shown to yield materials with high molecular weight and thermal stability. researchgate.net Developing synthetic routes to AB₂-type monomers from this compound could lead to new hyperbranched fluoropolymers with unique processing characteristics and applications in coatings, membranes, or advanced composites.
Integration of Advanced Computational and Experimental Approaches for Rational Compound Design and Optimization
The synergy between computational modeling and experimental work is essential for accelerating the discovery and optimization of new molecules. nih.gov This integrated approach is particularly valuable for designing derivatives of this compound with specific functionalities.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the reactivity of the epoxide ring, understand reaction mechanisms, and guide the development of new synthetic pathways. researchgate.netnih.gov
Molecular Docking and Dynamics: For drug discovery applications, in silico molecular docking can predict how derivatives bind to the active sites of target proteins. nih.govresearchgate.net Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions over time, helping to prioritize candidates for synthesis and experimental testing. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): Once a set of derivatives has been synthesized and tested, QSAR models can be built to correlate chemical structure with biological activity or material properties. These models can then be used to predict the performance of new, unsynthesized compounds, enabling a more rational and efficient design cycle.
This integrated workflow, combining predictive modeling with targeted synthesis and testing, represents the most efficient path toward unlocking the full translational potential of this compound and its derivatives.
Q & A
Q. Methodological approaches to study this :
- Kinetic Isotope Effects (KIE) : Differentiate between stepwise (carbocation) and concerted mechanisms.
- DFT Calculations : Model transition states to compare activation barriers for each pathway.
- Competition Experiments : Compare reactivity with electron-donating (e.g., OMe) vs. withdrawing (e.g., NO) substituents.
Advanced: What catalytic systems optimize regioselectivity in hydrogenation of this compound?
Answer:
The (cyclopentadienone)iron complex in () promotes reductive opening to linear alcohols. Key factors:
- Ligand Design : Bulky ligands favor less sterically hindered pathways.
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize ionic intermediates.
- Additives : Lewis acids (e.g., BF) may stabilize carbocations, enhancing selectivity.
Q. Analytical validation :
- GC-MS : Monitors product distribution.
- Kinetic Profiling : Time-resolved NMR to track intermediate formation.
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential release of volatile epoxides.
- Storage : Inert atmosphere (N) at 2–8°C to prevent polymerization.
- Spill Management : Neutralize with aqueous NaHSO before disposal.
Advanced: How can computational methods predict reactivity in nucleophilic ring-opening reactions?
Answer:
- Fukui Indices : Identify nucleophilic/electrophilic sites via electron density maps.
- LUMO Analysis : Locates electron-deficient regions (epoxide carbons).
- MD Simulations : Model solvent effects on transition states.
Case Study : DFT calculations for CF-substituted epoxides show reduced carbocation stability, aligning with experimental lower regioselectivity ().
Advanced: How to resolve contradictions in literature data on this compound’s reactivity?
Answer:
- Reproducibility Studies : Vary reaction conditions (temperature, catalyst loading).
- Meta-Analysis : Use statistical tools to identify outliers or systematic biases.
- Collaborative Validation : Cross-lab studies to confirm mechanistic hypotheses.
Basic: What are the challenges in achieving enantioselectivity with this epoxide?
Answer:
- Steric Hindrance : The CF group limits catalyst access to the reactive site.
- Racemization Risk : Acidic conditions may protonate the epoxide, leading to loss of stereochemistry.
- Catalyst Design : Chiral phosphine ligands or enzymes (e.g., epoxide hydrolases) can improve enantiomeric excess (ee).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
